Tert-butyl (4s)-4-amino-3,3-difluoropiperidine-1-carboxylate

Stereochemistry PROTAC linker design Chiral building block

Tert-butyl (4S)-4-amino-3,3-difluoropiperidine-1-carboxylate (CAS 2415515-29-4) is a chiral, orthogonally protected fluorinated piperidine derivative with the molecular formula C₁₀H₁₈F₂N₂O₂ and a molecular weight of 236.26 g/mol. The compound features a gem-difluoro substitution at the 3-position and a Boc-protected 4-(S)-amino group on the piperidine ring, supplied at ≥97% purity as a white powder with storage recommended at 0–8 °C.

Molecular Formula C10H18F2N2O2
Molecular Weight 236.263
CAS No. 2415515-29-4
Cat. No. B2866979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (4s)-4-amino-3,3-difluoropiperidine-1-carboxylate
CAS2415515-29-4
Molecular FormulaC10H18F2N2O2
Molecular Weight236.263
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C(C1)(F)F)N
InChIInChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-5-4-7(13)10(11,12)6-14/h7H,4-6,13H2,1-3H3/t7-/m0/s1
InChIKeyAPZOOTJWPGQYSZ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl (4S)-4-amino-3,3-difluoropiperidine-1-carboxylate (CAS 2415515-29-4): Procurement-Grade (S)-Stereochemistry Boc-Protected Fluorinated Piperidine Building Block


Tert-butyl (4S)-4-amino-3,3-difluoropiperidine-1-carboxylate (CAS 2415515-29-4) is a chiral, orthogonally protected fluorinated piperidine derivative with the molecular formula C₁₀H₁₈F₂N₂O₂ and a molecular weight of 236.26 g/mol . The compound features a gem-difluoro substitution at the 3-position and a Boc-protected 4-(S)-amino group on the piperidine ring, supplied at ≥97% purity as a white powder with storage recommended at 0–8 °C . It belongs to the piperidinecarboxylic acid ester class and is primarily utilized as a versatile synthetic intermediate in medicinal chemistry, including as a PROTAC linker building block and as a key scaffold element in kinase and epigenetic inhibitor programs .

Why tert-Butyl (4S)-4-amino-3,3-difluoropiperidine-1-carboxylate Cannot Be Replaced by Racemic, Non-Fluorinated, or Alternative-Difluoro Analogs Without Quantifiable Consequences


Generic substitution of this (S)-enantiomer building block with its racemate (CAS 1255666-48-8), its (R)-antipode (CAS 1820679-70-6), or its non-fluorinated analog (tert-butyl 4-aminopiperidine-1-carboxylate, CAS 87120-72-7) introduces well-documented, assay-relevant changes in basicity, lipophilicity, metabolic stability, and target binding that directly propagate into downstream pharmacological outcomes [1]. The gem-difluoro motif reduces the pKa of the 4-amino group by approximately 1–2 log units relative to the non-fluorinated scaffold, lowering the volume of distribution and tissue accumulation of derived drug candidates [2]. Furthermore, the 3,3-difluoropiperidine core has been shown to enhance agonist potency at the apelin receptor by ~25-fold compared to non-fluorinated analogs , and to confer the highest VLA-4 antagonist potency among a panel of cyclic amine substitutions in a direct comparative series [3]. Substituting the (S)-stereochemistry for (R) or racemic material alters the spatial presentation of the 4-amino handle, which is critical for enantioselective target engagement in PROTAC ternary complex formation and for maintaining the correct exit vector in bifunctional degrader design .

Quantitative Differentiation Evidence for tert-Butyl (4S)-4-amino-3,3-difluoropiperidine-1-carboxylate: Comparator-Anchored Data for Procurement Decision-Making


Enantiomeric Configuration Control: (S) vs. (R) Stereochemistry Impacts Downstream Target Engagement Geometry

The (S)-enantiomer (CAS 2415515-29-4) presents the 4-amino substituent in a spatial orientation distinct from its (R)-antipode (CAS 1820679-70-6). This stereochemical divergence is critical for PROTAC ternary complex formation, where the linker exit vector and E3 ligase positioning must align precisely to achieve productive target ubiquitination. The patent CN111233751A provides a method for preparing optically pure (S)- or (R)-3,3-difluoro-4-aminopiperidine derivatives with configurational inversion from enantiopure starting materials, achieving >90% yield at the azide substitution step [1]. While head-to-head biochemical potency data comparing (S) vs. (R) for this exact scaffold are not publicly available, the principle that piperidine C4 stereochemistry governs bioactivity has been quantitatively established: in α-promedol opioid analogs, substitution on the pro-4S enantiotopic edge yields enantiomers with greater potency than those on the anti-4R edge [2].

Stereochemistry PROTAC linker design Chiral building block

Gem-Difluoro pKa Modulation and Volume of Distribution Reduction vs. Mono-Fluoro and Non-Fluorinated Analogs

The gem-difluoro substitution at the piperidine 3-position lowers the pKa of the adjacent 4-amino group by approximately 1–2 log units compared to the non-fluorinated analog, as demonstrated in a systematic study of fluorinated saturated heterocyclic amines [1]. The translational significance of this pKa shift was directly quantified in a pharmaceutical development context: the mono-fluoro N-ethyl-4-aminopiperidine derivative GEN-203 exhibited a pKa of 7.45 and a high volume of distribution (Vd > 3 L/kg) in mouse, associated with liver and bone marrow toxicity [2]. Addition of a second fluorine at the 3-position to afford the gem-difluoro analog GEN-890 (N-ethyl-3,3-difluoro-4-aminopiperidine) reduced Vd to 1.0 L/kg, decreased tissue drug concentrations, and mitigated the observed toxicities [2]. The pKa of the Boc-protected 4-amino group in the target compound is predicted to be approximately 5.5–6.5 (ChemAxon/multi-source estimates), significantly lower than the ~9–10 range typical of non-fluorinated 4-aminopiperidines .

pKa modulation Volume of distribution Tissue toxicity Met inhibitor

Apelin Receptor Agonist Potency Enhancement: 3,3-Difluoropiperidine Core Improves EC50 by ~25-Fold vs. Non-Fluorinated Scaffold

Incorporation of the 3,3-difluoropiperidine moiety into a small-molecule apelin receptor agonist scaffold reduced the effective concentration (EC50) from 162 nM to 6.5 nM, representing an approximately 25-fold improvement in potency . This enhancement was attributed to the conformational and electronic effects of the gem-difluoro group, which influence the piperidine ring's chair conformation preference and modulate the basicity of the adjacent amine, optimizing the ligand's interaction with the apelin receptor binding pocket . While this specific EC50 shift was measured on a final agonist compound rather than the Boc-protected building block itself, it establishes the 3,3-difluoropiperidine core as a potency-enhancing pharmacophore element that is preserved in the target compound and can be leveraged in subsequent derivatization steps .

Apelin receptor EC50 GPCR agonism Fluorine potency enhancement

VLA-4 Antagonist SAR: 3,3-Difluoropiperidine at Proline 4-Position Outperforms All Tested Cyclic Amine Analogs

In a systematic structure-activity relationship (SAR) study evaluating a series of prolyl-N-isonicotinoyl-(L)-4-aminophenylalanine derivatives as VLA-4 antagonists, substitution at the proline 4-position with a panel of cyclic amines was assessed for potency and receptor occupancy duration [1]. The analog bearing 3,3-difluoropiperidine at the proline 4-position (compound 13) emerged as the most potent compound in the series and demonstrated very good duration of receptor occupancy in vitro [1]. The ring size and the presence or absence of fluorine were identified as key determinants of both potency and receptor occupancy [1]. An ethyl ester prodrug of compound 13 (MK-0617) achieved excellent receptor occupancy after oral dosing in rats, validating the scaffold for in vivo applications [1]. This comparative dataset demonstrates that the 3,3-difluoropiperidine motif—the core of the target building block—confers superior pharmacological properties relative to other cyclic amines in a well-defined assay system.

VLA-4 antagonist Structure-activity relationship Receptor occupancy MK-0617

High Microsomal Metabolic Stability of Difluorinated Piperidines Confirmed in Systematic Physicochemical Profiling

A comprehensive 2023 study systematically profiled the physicochemical properties (pKa, LogP, and intrinsic microsomal clearance) of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives [1]. Intrinsic microsomal clearance measurements demonstrated high metabolic stability across the difluorinated piperidine series studied, with the sole exception being the 3,3-difluoroazetidine derivative, indicating that the 3,3-difluoropiperidine ring system itself is metabolically robust [1]. Plotting pKa against LogP revealed that these fluorinated building blocks occupy a distinct and valuable physicochemical space that extends the accessible property range for medicinal chemistry optimization beyond what is achievable with non-fluorinated saturated heterocyclic amines [1]. The conformational effects of gem-difluorination also contribute to unusual hydrophilicity in certain diastereomers (e.g., cis-3,5-difluoropiperidine), though the 3,3-substitution pattern of the target compound favors a distinct conformational profile [1].

Metabolic stability Microsomal clearance Fluorinated building block Drug discovery optimization

PROTAC Linker Modularity: Orthogonal Boc Protection Enables Sequential Conjugation Without Cross-Reactivity

The tert-butyloxycarbonyl (Boc) protection of the piperidine nitrogen in this compound provides orthogonal reactivity that is essential for stepwise PROTAC assembly. The Boc group is stable under conditions used for functionalization of the free 4-amino group (e.g., amide coupling, reductive amination, or sulfonylation) [1]. Subsequent acidic deprotection (TFA or HCl/dioxane) reveals the piperidine NH, which can then be conjugated to an E3 ligase ligand or another functional moiety [1]. The (R)-enantiomer of this compound (CAS 1820679-70-6) is commercially marketed and referenced as a PROTAC linker by multiple vendors, with documented use in the synthesis of PROTAC molecules targeting BTK, BRD9, and other proteins . The (S)-enantiomer (CAS 2415515-29-4) offers the same orthogonal protection strategy with the opposite stereochemical presentation, enabling linker exit vector optimization in the design of bifunctional degraders . Compared to non-Boc-protected 3,3-difluoropiperidine building blocks, the Boc group in this compound eliminates the need for a separate protection step, streamlining synthetic workflows and improving overall yield [1].

PROTAC linker Bifunctional degrader Boc deprotection Piperidine-based linker

Optimal Application Scenarios for tert-Butyl (4S)-4-amino-3,3-difluoropiperidine-1-carboxylate Based on Quantified Differentiation Evidence


(S)-Stereochemistry PROTAC Linker Library Synthesis for Exit Vector Optimization

In PROTAC development, the spatial orientation of the linker connecting the target protein ligand and E3 ligase ligand is a critical determinant of ternary complex formation efficiency and degradation potency. This (S)-configured building block provides a defined stereochemistry at the piperidine C4 position that differs from the commercially more common (R)-enantiomer (CAS 1820679-70-6). Researchers can systematically compare (S)- and (R)-linker diastereomers in parallel PROTAC series to identify the optimal exit vector geometry, using the orthogonal Boc protection to sequentially functionalize the 4-amino group (e.g., with a target protein ligand) and the piperidine nitrogen (with an E3 ligase recruiter) [1]. This strategy has been validated by the commercial availability of the (R)-enantiomer as a catalog PROTAC linker and its documented use in degrader molecules targeting BRD9, BTK, and other disease-relevant proteins [2].

Lead Optimization of CNS-Penetrant Candidates Requiring Moderate Basicity and Low Tissue Accumulation

For central nervous system (CNS) drug discovery programs, the gem-difluoro motif's ability to lower the pKa of the 4-amino group to the ~5.5–6.5 range is of particular value. This pKa range falls below that of many phospholipidogenic basic amines, reducing the risk of phospholipidosis and tissue accumulation that plagued the mono-fluoro analog GEN-203 (pKa 7.45, Vd > 3 L/kg) [1]. The 3-fold reduction in volume of distribution documented for the gem-difluoro analog GEN-890 (Vd = 1.0 L/kg) translates directly to lower tissue drug concentrations and improved safety margins [1]. Additionally, the high microsomal metabolic stability of difluorinated piperidine derivatives, as systematically profiled by Melnykov et al. (2023) [2], supports their use in CNS programs where metabolic stability is often a key hurdle.

Integrin Antagonist and GPCR Agonist Scaffold Construction Leveraging Pre-Validated Pharmacophore

The 3,3-difluoropiperidine core has been independently validated as a potency-enhancing element in two distinct target classes: VLA-4 integrin antagonism, where it ranked as the most potent cyclic amine substitution in a systematic SAR study [1], and apelin receptor agonism, where it improved EC50 by ~25-fold (162 nM → 6.5 nM) [2]. Programs targeting integrins, GPCRs, or other receptors where the piperidine ring serves as a key scaffold element can leverage this building block as a direct entry point into a pre-validated pharmacophore, reducing the need for de novo SAR exploration of fluorination patterns. The (S)-stereochemistry offers an additional dimension of structural diversity for target engagement optimization.

PRMT5 and Epigenetic Inhibitor Intermediate with Scalable Optically Pure Synthesis Route

The patent literature identifies 3,3-difluoro-4-aminopiperidine derivatives as key intermediates in PRMT5 inhibitor programs, where the fluorinated piperidine core contributes to both potency and selectivity [1]. The CN111233751A patent provides a validated, scalable method for producing optically pure (S)- or (R)-3,3-difluoro-4-aminopiperidine derivatives via an azide displacement–reduction sequence, achieving 90% yield at the key step and avoiding the chromatographic separation required by prior art methods [2]. For medicinal chemistry groups advancing epigenetic inhibitor candidates toward preclinical development, this building block offers a reliable supply chain with documented synthetic methodology that supports scale-up from milligram to multi-gram quantities [2].

Quote Request

Request a Quote for Tert-butyl (4s)-4-amino-3,3-difluoropiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.